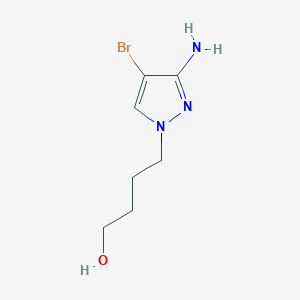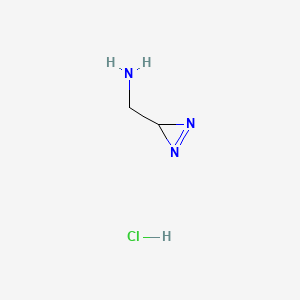
1-(3H-diazirin-3-yl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3H-diazirin-3-yl)methanaminehydrochloride is a chemical compound known for its unique structure and reactivity. It is a derivative of diazirine, a class of organic molecules characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is often used in scientific research due to its ability to form covalent bonds with other molecules upon exposure to ultraviolet light, making it a valuable tool in photoaffinity labeling studies .
Preparation Methods
The synthesis of 1-(3H-diazirin-3-yl)methanaminehydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the preparation of diaziridine from ketones through oximation, tosylation, and treatment with ammonia.
Oxidation: The diaziridine is then oxidized to form the diazirine ring.
Final Step:
Industrial production methods are similar but often optimized for scale, yield, and purity. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(3H-diazirin-3-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Photoactivation: Upon exposure to ultraviolet light, the diazirine ring breaks, forming a highly reactive carbene intermediate.
Substitution Reactions: The carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with other molecules.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents include triethylamine, DMSO, and various oxidizing agents. The major products formed from these reactions are typically covalently bonded complexes with the target molecules.
Scientific Research Applications
1-(3H-diazirin-3-yl)methanaminehydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3H-diazirin-3-yl)methanaminehydrochloride involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, forming stable covalent bonds with target molecules . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
1-(3H-diazirin-3-yl)methanaminehydrochloride is unique due to its high reactivity and specificity in forming covalent bonds upon UV activation. Similar compounds include:
Diazirine: The parent compound, which also forms reactive carbenes upon UV activation.
Diaziridine: A precursor in the synthesis of diazirine derivatives.
Trifluoromethyl diazirine: Another diazirine derivative with similar photoactivation properties but different reactivity and stability.
These compounds share the ability to form reactive intermediates upon UV activation but differ in their specific reactivity, stability, and applications.
Properties
Molecular Formula |
C2H6ClN3 |
|---|---|
Molecular Weight |
107.54 g/mol |
IUPAC Name |
3H-diazirin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C2H5N3.ClH/c3-1-2-4-5-2;/h2H,1,3H2;1H |
InChI Key |
DGNLNGHMTNXTNT-UHFFFAOYSA-N |
Canonical SMILES |
C(C1N=N1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


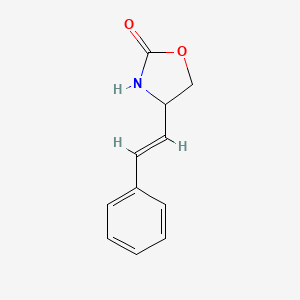
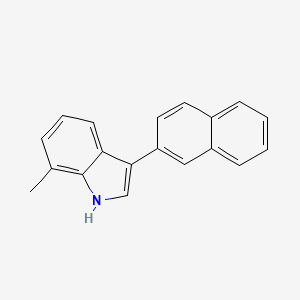
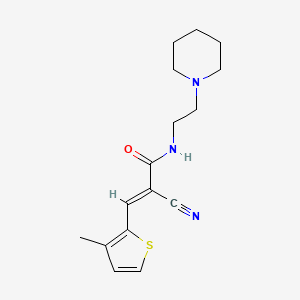
![{3,5-Difluoro-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B13552558.png)

![Tert-butyl 3-hydroxy-3-[1-(methoxycarbonyl)cyclobutyl]pyrrolidine-1-carboxylate](/img/structure/B13552567.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride](/img/structure/B13552569.png)

![Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13552576.png)
![3-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13552582.png)
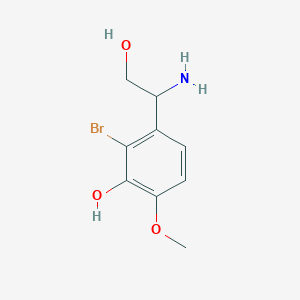
![[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B13552597.png)
![tert-butyl5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B13552607.png)
